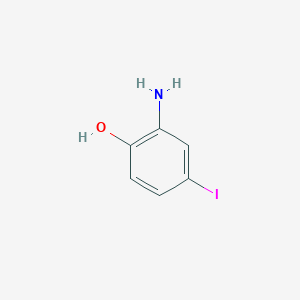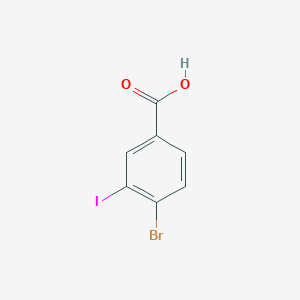![molecular formula C18H19NO3 B079567 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid CAS No. 6955-22-2](/img/structure/B79567.png)
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, also known as DEAB, is a chemical compound that has been widely used in scientific research for its ability to inhibit the enzyme aldehyde dehydrogenase (ALDH).
Mécanisme D'action
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid acts as a competitive inhibitor of ALDH, binding to the active site of the enzyme and preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to an accumulation of aldehydes, which can interfere with the normal functioning of cells and tissues.
Effets Biochimiques Et Physiologiques
In addition to its effects on stem cells, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has also been shown to have other biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, as well as inhibit the growth and migration of cancer cells. 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in lab experiments is its specificity for ALDH inhibition, which allows for precise control over the differentiation of stem cells. However, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can also have off-target effects on other enzymes and processes, which can complicate the interpretation of experimental results. Additionally, the use of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in in vivo experiments may be limited due to its poor solubility and potential toxicity.
Orientations Futures
There are several potential future directions for the use of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid in scientific research. One area of interest is in the study of cancer stem cells, which are thought to play a key role in tumor initiation and progression. 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid could be used to selectively target these cells and prevent their differentiation. Another potential application is in the development of new therapies for inflammatory diseases, where 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid's anti-inflammatory effects could be harnessed to reduce inflammation and tissue damage. Finally, further research is needed to better understand the potential off-target effects of 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid and to develop more specific inhibitors of ALDH for use in research and clinical settings.
In conclusion, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, or 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid, is a chemical compound that has shown promise in scientific research for its ability to inhibit the enzyme ALDH and prevent the differentiation of stem cells. While 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has several advantages for use in lab experiments, its potential off-target effects and toxicity must be carefully considered. Future research directions for 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid include the study of cancer stem cells, the development of new therapies for inflammatory diseases, and the identification of more specific ALDH inhibitors.
Méthodes De Synthèse
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with diethylcarbamoyl chloride, followed by reduction with sodium borohydride and subsequent acidification. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid has been used in various scientific research studies, particularly in the field of stem cell research. It has been found to inhibit the activity of ALDH, which is a key enzyme involved in the metabolism of retinoic acid, a signaling molecule that plays a critical role in the differentiation of stem cells. By inhibiting ALDH, 2-[2-(Diethylcarbamoyl)phenyl]benzoic acid can prevent the differentiation of stem cells and maintain them in an undifferentiated state.
Propriétés
Numéro CAS |
6955-22-2 |
|---|---|
Nom du produit |
2-[2-(Diethylcarbamoyl)phenyl]benzoic acid |
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-[2-(diethylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H19NO3/c1-3-19(4-2)17(20)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(21)22/h5-12H,3-4H2,1-2H3,(H,21,22) |
Clé InChI |
GLEINWWQSCYMIV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Autres numéros CAS |
6955-22-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











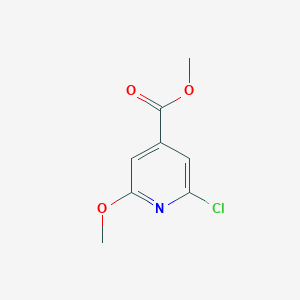
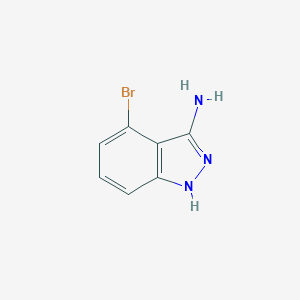
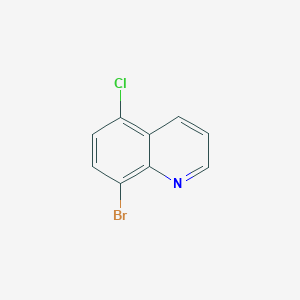
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
